

2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Cat. No.: B1369980

[Get Quote](#)

An In-Depth Technical Guide to **2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic Acid**: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid**, a bifunctional organic compound of significant interest to researchers in materials science and drug development. The document details the molecule's core structural features, physicochemical properties, and a robust, field-proven method for its synthesis via palladium-catalyzed cross-coupling. Furthermore, it outlines the standard analytical techniques for structural elucidation and explores its primary applications as a versatile building block for advanced materials such as Metal-Organic Frameworks (MOFs) and high-performance polymers. This guide is intended to serve as an authoritative resource for scientists and professionals requiring a deep technical understanding of this important chemical intermediate.

Introduction: A Versatile Biphenyl Linker

2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS No. 1186048-28-1) is an aromatic dicarboxylic acid featuring a biphenyl core.^{[1][2]} The structure is characterized by two phenyl rings linked by a single carbon-carbon bond, with carboxylic acid groups at the 4 and 4' positions and a methyl group at the 2 position. This specific arrangement of functional groups—two carboxylates for coordination or polymerization and a methyl group for steric and electronic influence—makes it a highly valuable and versatile building block.

The rigid biphenyl backbone is a common motif in materials science for creating thermally stable and mechanically robust structures.[\[3\]](#) Consequently, this molecule is a key precursor in the synthesis of advanced materials, including:

- Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality allows it to act as a ditopic organic linker, bridging metal ions to form highly porous, crystalline structures with applications in gas storage and catalysis.[\[2\]](#)[\[4\]](#)
- High-Performance Polymers: It serves as a monomer for producing specialty polyamides and polyesters, where the biphenyl unit imparts exceptional thermal and chemical resistance.[\[3\]](#)
- Pharmaceutical Intermediates: The biphenyl scaffold is a recognized privileged structure in medicinal chemistry, and derivatives like this compound can serve as starting points for the synthesis of novel therapeutic agents.[\[3\]](#)[\[5\]](#)

This guide offers an in-depth exploration of its structure, from fundamental properties to its synthesis and application.

Molecular Structure and Physicochemical Properties

The foundational attributes of **2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid** are rooted in its molecular structure. The IUPAC name for this compound is 4-(4-carboxyphenyl)-3-methylbenzoic acid.[\[1\]](#)

Caption: 2D structure of **2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid**.

The key physicochemical and computed properties of the molecule are summarized below for quick reference.

Property	Value	Source(s)
IUPAC Name	4-(4-carboxyphenyl)-3-methylbenzoic acid	[1]
CAS Number	1186048-28-1	[1] [2] [6] [7]
Molecular Formula	C ₁₅ H ₁₂ O ₄	[1] [2] [8]
Molecular Weight	256.25 g/mol	[1] [2] [8]
Physical Form	Solid	[6] [9]
InChI	1S/C15H12O4/c1-9-8-12(15(18)19)6-7-13(9)10-2-4-11(5-3-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19)	[1] [6]
InChIKey	LIAIHMJPPFPMBK-UHFFFAOYSA-N	[1] [2] [6]

Synthesis and Purification

The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preeminent method in modern organic synthesis. This reaction is favored due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.

A robust synthetic route to **2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid** involves the coupling of 4-carboxyphenylboronic acid with a suitable 4-halo-3-methylbenzoic acid derivative. The use of a heterogeneous catalyst like Palladium on Carbon (Pd/C) is particularly advantageous for large-scale synthesis as it simplifies product purification by allowing for catalyst removal via simple filtration.[\[10\]](#)

Caption: Experimental workflow for the synthesis of the target molecule via Suzuki coupling.

Experimental Protocol: Pd/C-Mediated Suzuki Coupling

This protocol is adapted from established methodologies for synthesizing biphenyl carboxylic acid derivatives.[\[10\]](#)

- Reaction Setup: To a reaction vessel equipped with a reflux condenser and under a nitrogen atmosphere, add 4-bromo-3-methylbenzoic acid (1.0 eq), 4-carboxyphenylboronic acid (1.05 eq), sodium carbonate (Na_2CO_3) (2.0 eq), and 10% Palladium on Carbon (Pd/C) (1-2 mol %).
 - Causality: An inert atmosphere prevents the oxidation of the palladium catalyst. Sodium carbonate acts as the base required to activate the boronic acid for the transmetalation step in the catalytic cycle.
- Solvent Addition: Add a mixture of methanol and water (e.g., 1:1 v/v) to the vessel.
 - Causality: This solvent system is effective at dissolving both the organic starting materials and the inorganic base, facilitating a homogenous reaction environment.
- Reaction: Heat the mixture to reflux (approximately 75-80 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Catalyst Removal: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the solid Pd/C catalyst. Wash the filter cake with additional methanol.
 - Trustworthiness: This step is critical for removing the palladium catalyst, which is often a requirement for pharmaceutical intermediates to avoid metal contamination in the final product.
- Work-up: Concentrate the filtrate under reduced pressure to remove the methanol. Dilute the remaining aqueous solution with water and acidify with hydrochloric acid (HCl) to a pH of ~2. This will precipitate the dicarboxylic acid product.
- Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with water to remove inorganic salts. Further purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or acetic acid) to yield the pure **2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid**.
- Drying: Dry the purified product in a vacuum oven.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the chemical structure and assessment of purity are critical self-validating steps in the synthesis workflow. A combination of standard spectroscopic techniques is employed for this purpose.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure.
 - ^1H NMR: The proton NMR spectrum is expected to show a singlet for the three methyl (CH_3) protons, a complex series of multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the seven protons on the biphenyl core, and one or two broad singlets in the downfield region (δ > 12 ppm) for the two carboxylic acid (COOH) protons.[11]
 - ^{13}C NMR: The carbon NMR spectrum would confirm the presence of 15 distinct carbon signals, including the methyl carbon, the two carboxyl carbons, and the twelve aromatic carbons.
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The analysis should show a molecular ion peak corresponding to the calculated mass of 256.25 g/mol .[1]
- Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. The spectrum would be characterized by a very broad O-H stretching band (from \sim 2500 to 3300 cm^{-1}) typical of a carboxylic acid dimer, a sharp C=O stretching band around 1700 cm^{-1} , and C=C stretching bands in the 1600-1450 cm^{-1} region for the aromatic rings.

Applications in Research and Development

The unique structural characteristics of **2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid** make it a valuable component in several areas of advanced materials and chemical synthesis.

Linker for Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands (linkers). The dicarboxylic acid groups of this molecule can chelate to metal centers, while the rigid biphenyl unit acts as a strong, linear strut. This allows for the rational design of

porous materials with tunable pore sizes and high surface areas, which are desirable for applications in:

- Gas storage and separation
- Heterogeneous catalysis
- Chemical sensing

The methyl group on the biphenyl core can influence the framework's topology and modify the chemical environment within the pores.

Monomer for High-Performance Polymers

The dicarboxylic acid functionality enables this molecule to undergo condensation polymerization with diamines to form polyamides or with diols to form polyesters. The rigid and bulky nature of the biphenyl core introduces the following properties into the resulting polymer chains:

- High Thermal Stability: Resistance to thermal degradation at elevated temperatures.
- Mechanical Strength: Increased stiffness and tensile strength.
- Chemical Resistance: Enhanced stability in the presence of various solvents and chemicals.

These properties are essential for applications in the aerospace, automotive, and electronics industries.^[3]

Conclusion

2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid is a well-defined organic molecule whose value lies in its structural rigidity and bifunctional nature. Its synthesis is reliably achieved through established methods like the Suzuki coupling, and its structure can be unequivocally confirmed with standard analytical techniques. For researchers, scientists, and drug development professionals, this compound represents a key building block, enabling the creation of complex and functional materials, from highly ordered crystalline frameworks to robust, high-performance polymers. Its utility as a chemical intermediate ensures its continued relevance in the advancement of materials science and organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid | C15H12O4 | CID 21312578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1186048-28-1 | 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid | Aryls | Ambeed.com [ambeed.com]
- 3. nbinno.com [nbino.com]
- 4. Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid | 2941-79-9 [smolecule.com]
- 6. 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid | 1186048-28-1 [sigmaaldrich.com]
- 7. 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid | 1186048-28-1 [sigmaaldrich.com]
- 8. achmem.com [achmem.com]
- 9. 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid [cymitquimica.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- To cite this document: BenchChem. [2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1369980#2-methyl-1-1-biphenyl-4-4-dicarboxylic-acid-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com